molecular formula C12H13NOS B583598 1-Phenethyl-5-thioxopyrrolidin-2-one CAS No. 147767-13-3

1-Phenethyl-5-thioxopyrrolidin-2-one

Cat. No.: B583598
CAS No.: 147767-13-3
M. Wt: 219.302
InChI Key: DUUMRKFCFWDJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-5-thioxopyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a phenethyl substituent at position 1 and a thioxo (sulfur-containing) group at position 5. The pyrrolidinone core is a five-membered lactam ring, and its substitution pattern significantly influences physicochemical properties, reactivity, and biological activity. The phenethyl group contributes steric bulk and lipophilicity, which may impact solubility and receptor interactions.

Properties

CAS No.

147767-13-3

Molecular Formula

C12H13NOS

Molecular Weight

219.302

IUPAC Name

1-(2-phenylethyl)-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C12H13NOS/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

DUUMRKFCFWDJNN-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1=O)CCC2=CC=CC=C2

Synonyms

2-Pyrrolidinone, 1-(2-phenylethyl)-5-thioxo-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 1-Phenethyl-5-thioxopyrrolidin-2-one and related pyrrolidinone derivatives:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications
This compound 1-Phenethyl, 5-thioxo Data not provided Not available Enhanced electrophilicity (thioxo group); potential for nucleophilic substitution or metal chelation.
(S)-5-((Trityloxymethyl)Pyrrolidin-2-One 5-Trityloxymethyl (bulky triphenylmethyl-protected hydroxymethyl) 357.44 g/mol 105526-85-0 High molecular weight due to trityl group; likely used in synthetic intermediates or protecting groups .
1-Benzyl-5-pentoxypyrrolidin-2-one 1-Benzyl, 5-pentoxy (long-chain alkoxy) Data not provided 136410-31-6 Increased lipophilicity (pentoxy group); potential solubility challenges in aqueous media .
4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one 1-Phenethyl, 4-(2-oxopropyl) Data not provided Not available Additional ketone moiety (oxopropyl) may enable cross-linking or further functionalization .

Structural and Functional Analysis

Substituent Effects

  • Thioxo vs. Oxygen-Containing Groups : The 5-thioxo group in the target compound increases electrophilicity compared to oxo or alkoxy substituents (e.g., 5-pentoxy in 1-Benzyl-5-pentoxypyrrolidin-2-one ). This makes the lactam ring more reactive toward nucleophiles, such as amines or thiols, and may enhance metal-binding capacity.
  • Phenethyl vs. Benzyl/Trityloxymethyl: The phenethyl group (C₆H₅-CH₂CH₂-) provides moderate steric hindrance and lipophilicity, whereas the trityloxymethyl group in (S)-5-((Trityloxymethyl)Pyrrolidin-2-One introduces extreme bulk, likely reducing solubility in polar solvents.

Research Findings and Limitations

  • Gaps in Data : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.
  • Thioxo derivatives may pose unique hazards due to sulfur reactivity.

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